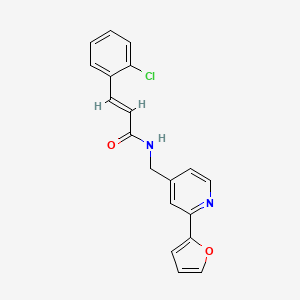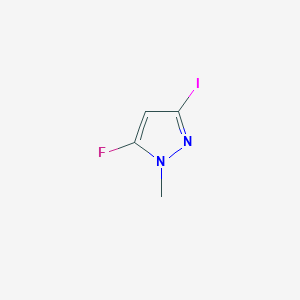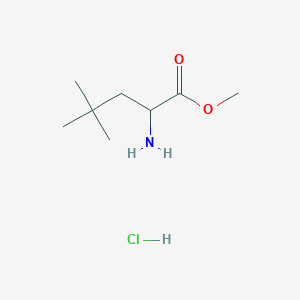
(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide, also known as CFA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFA is a synthetic compound that belongs to the family of acrylamide derivatives. It has been found to exhibit potent biological activity against a wide range of diseases, including cancer, inflammation, and autoimmune disorders. In
Aplicaciones Científicas De Investigación
Solubility and Thermodynamic Properties
Research on acrylamide derivatives, such as N-hydroxymethyl acrylamide, has focused on determining solubility in various solvents and understanding their dissolution enthalpy and entropy. These studies provide essential data for pharmaceutical formulation and industrial processes, highlighting the importance of understanding the physical chemistry of these compounds (Li, Li, & Chen, 2016).
Synthesis and Biological Evaluation
The synthesis and evaluation of heterocyclic compounds, including those related to acrylamides, have been explored for their antibacterial and anticancer properties. For instance, the synthesis of new 2-chloro-3-hetarylquinolines, through reactions involving acrylamide derivatives, demonstrates the potential of these compounds in medicinal chemistry for developing new therapeutic agents (Bondock & Gieman, 2015).
Cytotoxicity and Chemical Libraries
Focused library development of 2-phenylacrylamides has been conducted to identify compounds with broad-spectrum cytotoxic activity against cancer cell lines. This approach underlines the relevance of acrylamide derivatives in oncology research, where compound libraries are screened for new anticancer agents (Tarleton et al., 2013).
Anti-inflammatory and Antibacterial Agents
Microwave-assisted synthesis of novel pyrazoline derivatives, including furan and pyridinyl groups, has shown significant in vivo anti-inflammatory and in vitro antibacterial activity. These studies illustrate the potential of acrylamide derivatives in developing new drugs for treating inflammation and bacterial infections (Ravula et al., 2016).
Heat-induced Food Contaminants
Investigations into heat-induced contaminants in food, such as acrylamide, highlight the importance of monitoring and understanding the formation of these compounds during food processing. This research is crucial for food safety and public health, as it helps in developing strategies to minimize exposure to potentially harmful compounds (Wenzl, Lachenmeier, & Gökmen, 2007).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-5-2-1-4-15(16)7-8-19(23)22-13-14-9-10-21-17(12-14)18-6-3-11-24-18/h1-12H,13H2,(H,22,23)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDRQIRJLCUBJS-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)
![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)



![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2386444.png)
